2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid - 83820-75-1

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

Catalog Number: EVT-1649889
CAS Number: 83820-75-1
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Acid-Mediated Cycloaddition: One-pot synthesis involving the reaction of pyrrolidine with acrylic esters in the presence of an acid catalyst, leading to the formation of 2,3-dihydro-1H-pyrrolizine derivatives. This approach utilizes the in-situ generation of azomethine ylides followed by a [3+2] cycloaddition reaction. []
  • Multistep Synthesis from Proline Derivatives: A multistep synthesis starting with proline derivatives, which involves reactions with acetic anhydride and dimethyl acetylenedicarboxylate, followed by reduction and acylation steps. This method allows for the introduction of various substituents on the pyrrolizine ring. [, ]
  • Reaction with Cyclopropenethiones: One-pot synthesis using 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones reacted with lithium pyrrolidinide or phenyllithium at low temperatures (-70 °C), followed by methylation with methyl iodide. This method provides a high yield of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine. []
Molecular Structure Analysis

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a pyrrole ring. The carboxylic acid group is attached to the bridgehead carbon of the pyrrolizine system. The molecule exhibits a degree of conformational flexibility due to the non-aromatic nature of the pyrrolidine ring. []

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified with various alcohols under acidic conditions, yielding the corresponding esters. This modification is often employed to modulate the compound's physicochemical properties, such as lipophilicity and hydrolytic stability. [, , ]
  • Amide Formation: The carboxylic acid can be converted into amides through coupling reactions with amines using coupling agents like carbodiimides or activation as acid chlorides. This modification is common in medicinal chemistry to explore structure-activity relationships and improve pharmacokinetic properties. [, ]
  • Substitution Reactions: The nitrogen atom in the pyrrolizine ring can undergo alkylation or acylation reactions, leading to the formation of N-substituted derivatives. These modifications can influence the compound's conformation and interactions with biological targets. [, ]
Applications
  • Anti-inflammatory agents: Several derivatives display potent anti-inflammatory activity, targeting enzymes involved in the arachidonic acid pathway, like COX and 5-LOX. [, , , , ]
  • Analgesic agents: Certain derivatives have demonstrated analgesic properties, suggesting their potential use in pain management. [, ]
  • Antileukemic agents: Some derivatives, specifically those containing carbamate moieties, exhibit promising antitumor activity against leukemia cell lines. [, ]

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac)

  • Compound Description: Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory activities. It is commonly used to treat pain, including postoperative pain. [, , , , ]
  • Relevance: Ketorolac shares the core 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid structure with the target compound, with an additional benzoyl group at the 5-position. This structural similarity leads to similar pharmacological activities. [, , , , ]

(+) - 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid 2- (1-pyrrolidinyl) ethyl ester

  • Compound Description: This compound is a derivative of ketorolac, featuring an ester linkage at the carboxylic acid group. []
  • Relevance: It maintains the core structure of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, with modifications at the 1 and 5 positions. This compound highlights the potential for structural diversification of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid for developing novel therapeutics. []

[2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000)

  • Compound Description: ML 3000 is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), exhibiting analgesic, antipyretic, and anti-inflammatory activities. [, , , , ]
  • Relevance: This compound shares the 2,3-dihydro-1H-pyrrolizine core with the target compound. The presence of a substituted phenyl and a chlorophenyl group at positions 7 and 6 respectively, along with a dimethyl substitution at position 2 and an acetic acid group at position 5, showcase various modifications possible on the core structure, leading to distinct pharmacological profiles. [, , , , ]

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

  • Compound Description: This compound is a key intermediate in the synthesis of licofelone, a drug currently in phase-III clinical trials for its anti-inflammatory properties. []
  • Relevance: This compound represents the core structure of licofelone, lacking only the acetic acid side chain found in the full drug molecule. This highlights the significance of the 2,3-dihydro-1H-pyrrolizine scaffold, specifically with the 2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl substitution pattern, in achieving the desired biological activity. []

2-Hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate)

  • Compound Description: This compound and its 2-acyloxy derivatives were synthesized and evaluated for their antineoplastic activity in murine P388 lymphocytic leukemia and B16 melanocarcinoma. []
  • Relevance: This compound highlights the versatility of the 2,3-dihydro-1H-pyrrolizine scaffold for exploring different therapeutic areas beyond anti-inflammatory activity. The presence of various substituents like dichlorophenyl, hydroxymethyl, and carbamate groups demonstrates the potential for structural diversification and optimization of this scaffold. []

5-Thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates)

  • Compound Description: These compounds, particularly the bis(methylcarbamate) and bis(isopropylcarbamate) derivatives, were synthesized and investigated for their antileukemic activity in the leukemia L1210 and P-388 models. []
  • Relevance: These compounds further demonstrate the potential of modifying the 2,3-dihydro-1H-pyrrolizine scaffold at the 5, 6, and 7 positions with heterocyclic rings and carbamate moieties to generate compounds with potent antileukemic activity. The structural similarities with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid suggest that the core scaffold might be contributing to the observed biological activity. []

6-Alkyl-2,3-dihydro-1H-pyrrolizines

  • Compound Description: These compounds were synthesized in moderate yields from a one-pot synthesis using substituted 3-alkoxyacroleins and proline methyl ester in the presence of sodium methoxide as a base. []
  • Relevance: The synthesis of 6-Alkyl-2,3-dihydro-1H-pyrrolizines highlights the importance of 2,3-dihydro-1H-pyrrolizine as a core structure and provides a synthetic strategy for its diverse derivatization. This approach allows for the introduction of various alkyl substituents at the 6-position, expanding the chemical space and potentially leading to compounds with unique biological activities. []

Properties

CAS Number

83820-75-1

Product Name

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

IUPAC Name

2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11)

InChI Key

MAPSJTFQCGOIJY-UHFFFAOYSA-N

SMILES

C1CN2C=CC=C2C1C(=O)O

Canonical SMILES

C1CN2C=CC=C2C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.